AT1 Receptor Binding Affinity: Methyl Ester vs. Ethyl Ester Comparison
Methyl 1,3-benzodioxole-2-carboxylate exhibits a defined binding affinity (Ki = 447 nM) for the angiotensin II type 1 (AT1) receptor [1]. This affinity is significantly lower than that of its closely related analog, ethyl 1,3-benzodioxole-2-carboxylate, which displays an IC50 of 56 nM in the same receptor binding assay system [2]. This quantitative difference demonstrates that the alkyl chain length of the ester moiety directly influences the compound's interaction with this G protein-coupled receptor target.
| Evidence Dimension | AT1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 447 nM |
| Comparator Or Baseline | Ethyl 1,3-benzodioxole-2-carboxylate: IC50 = 56 nM |
| Quantified Difference | Approximately 8-fold higher potency for the ethyl ester analog (lower IC50 value) |
| Conditions | Inhibition of [125I]Angiotensin II binding at the AT1 receptor in rat liver membranes |
Why This Matters
For researchers targeting the AT1 receptor, the ethyl ester analog is a superior starting point for potency, while the methyl ester may be preferred for applications requiring lower receptor engagement or for serving as a synthetic intermediate that avoids off-target AT1 activity.
- [1] BindingDB entry for BDBM50215025 (CHEMBL341109), Ki = 447 nM for AT1 receptor in rat liver membranes. View Source
- [2] Bioorg Med Chem. 2010; Citation on AT1 receptor binding of substituted 1,3-benzodioxole-2-carboxylates. IC50 for ethyl 1,3-benzodioxole-2-carboxylate = 56 nM. View Source
